N-(4-chlorophenyl)propanimidothioic acid
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Overview
Description
The compound with the identifier “N-(4-chlorophenyl)propanimidothioic acid” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C_7H_6N_4O). This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows: [ 4C_3H_4N_2 + C(O)Cl_2 \rightarrow (C_3H_3N_2)_2CO + 2[C_3H_3N_2H_2]Cl ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Carbamoylation: It can convert alcohols into carbamates.
Ureation: It can convert amines into ureas.
Esterification: It can convert alcohols into esters.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, carbamates, ureas, and esters.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This process facilitates the formation of amides, esters, and other derivatives .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other compounds such as phosgene and imidazole. it is unique in its ability to act as both a nucleophile and a base in chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis .
Similar Compounds
- Phosgene
- Imidazole
Properties
IUPAC Name |
N-(4-chlorophenyl)propanimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRZBVQXCLWNFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=C(C=C1)Cl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=NC1=CC=C(C=C1)Cl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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